Molecular Weight and Heavy Atom Count: A Significantly Larger Scaffold than Non-Alkylated Analogs
The molecular weight of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is 205.30 g/mol, which is 14.03 g/mol higher than the des-methyl analog 1-((6-Methylpyridin-3-yl)methyl)piperazine (191.27 g/mol) and 28.05 g/mol higher than 1-(6-Methylpyridin-3-yl)piperazine (177.25 g/mol), which also lacks the methylene linker [1]. Its heavy atom count of 15 is one greater than the des-methyl analog and two greater than the direct-linked analog, confirming a meaningfully larger and more sterically demanding scaffold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 205.30 g/mol |
| Comparator Or Baseline | 1-((6-Methylpyridin-3-yl)methyl)piperazine: 191.27 g/mol; 1-(6-Methylpyridin-3-yl)piperazine: 177.25 g/mol |
| Quantified Difference | +14.03 g/mol (vs des-methyl analog); +28.05 g/mol (vs direct-linked analog) |
| Conditions | Computed values from PubChem database (release 2025.09.15) |
Why This Matters
This increased steric bulk directly influences target binding pocket complementarity and must be accounted for in any SAR study aiming to replace the compound with a smaller generic alternative.
- [1] PubChem. (2025). Compound Summary for CID 20791677: 1-Methyl-4-[(6-methyl-3-pyridinyl)methyl]piperazine. National Library of Medicine. View Source
